2-Mercaptoethanesulfonic acid

Descripción

Significance as a Biological Coenzyme

As a coenzyme, 2-mercaptoethanesulfonic acid is a non-protein organic molecule essential for the function of certain enzymes. pnas.org It acts as a carrier for various chemical groups, most notably methyl groups, in critical metabolic pathways. ontosight.aicymitquimica.comuniprot.org Its role is not limited to a single domain of life, as it has been identified as a vital cofactor in both archaea and some bacteria. pnas.orgnih.gov This widespread, yet specific, distribution highlights its fundamental importance in microbial metabolism. asm.orgnih.gov

Role in Fundamental Biochemical Processes

The most well-documented role of this compound is in methanogenesis , the biological production of methane (B114726). ontosight.aievitachem.com In methanogenic archaea, it is the terminal methyl carrier in the pathway that converts carbon dioxide and other simple carbon compounds into methane. wikipedia.orgontosight.ai Specifically, methyl-coenzyme M (CH₃-S-CoM) reacts with coenzyme B to release methane, a reaction catalyzed by the enzyme methyl-coenzyme M reductase. wikipedia.org

Beyond methanogenesis, this compound plays a key role in the metabolism of certain bacteria. For instance, in some alkene-oxidizing bacteria, it is involved in the detoxification of toxic epoxides formed from alkene oxidation. wikipedia.orgnih.gov It also participates in the conversion of propylene (B89431) and carbon dioxide to acetoacetate (B1235776) in some aerobic bacteria. pnas.orgnih.gov This demonstrates the coenzyme's versatility in handling different types of carbon compounds.

Historical Context of Research Discovery

The discovery of this compound is intrinsically linked to the study of methanogens. In the early 1970s, C.D. Taylor and Ralph S. Wolfe at the University of Illinois were investigating the nutritional requirements of Methanobacterium ruminantium. wikipedia.orgpnas.orgasm.org Their research led to the isolation and characterization of a new, essential cofactor for methyl transfer, which they named Coenzyme M. pnas.orgasm.org This discovery was a significant milestone in understanding the unique biochemistry of these methane-producing microbes. pnas.org Initially, it was believed that Coenzyme M was exclusive to methanogenic archaea. pnas.orgnih.gov However, in the late 1990s, a groundbreaking discovery revealed its presence and crucial role in the metabolism of propylene in the bacterium Xanthobacter autotrophicus Py2, expanding the known biological distribution and function of this coenzyme. pnas.orgnih.govnih.gov

Overview of Research Utility and Diverse Applications

The unique properties of this compound have made it a valuable tool in various areas of scientific research. Its sodium salt, mesna (B1676310) , is widely recognized for its cytoprotective properties. evitachem.comsigmaaldrich.com In a research context, mesna has been investigated for its ability to mitigate the urotoxic effects of certain chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585). evitachem.comnih.govpatsnap.com This application stems from its thiol group's ability to react with and detoxify harmful metabolites. patsnap.com

Furthermore, the compound's antioxidant properties have prompted research into its potential to protect against oxidative damage in various experimental models. sigmaaldrich.comadvancedotology.orgresearchgate.net Studies have also explored its use in "chemically assisted tissue dissection" due to its ability to break disulfide bonds in tissues. advancedotology.org The L-arginine salt of this compound, known as Argimesna , has been a subject of research for its potential in studying biochemical pathways involving L-arginine and sulfhydryl group interactions. ontosight.ai

Interactive Data Table: Key Research Findings on this compound

| Research Area | Key Finding | Organism(s) Studied | Citation |

| Methanogenesis | Serves as the terminal methyl carrier in methane formation. | Methanogenic Archaea | wikipedia.orgontosight.ai |

| Alkene Metabolism | Detoxifies toxic epoxides and is a cofactor in propylene carboxylation. | Xanthobacter autotrophicus Py2 | wikipedia.orgnih.govnih.gov |

| Cytoprotection | The sodium salt (mesna) protects against urotoxicity from chemotherapy agents. | Animal models, human clinical trials | evitachem.comnih.govpatsnap.com |

| Antioxidant Activity | Protects against oxidative damage in experimental models. | Rats | advancedotology.orgresearchgate.net |

| Tissue Dissection | Breaks disulfide bonds, aiding in chemical dissection of tissues. | Animal models | advancedotology.org |

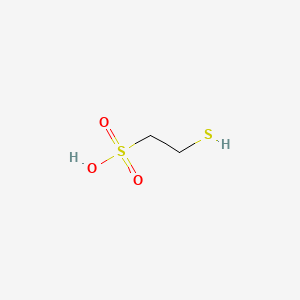

Structure

3D Structure

Propiedades

IUPAC Name |

2-sulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWHQLOPFWXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19767-45-4 (Parent) | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023264 | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid., Solid | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesna | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3375-50-6, 9005-46-3 | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme M | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caseins, sodium complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caseins, sodium complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHD28S0H7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesna | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Significance and Roles

As Coenzyme M (CoM)

Coenzyme M is the smallest known organic cofactor and is essential for specific metabolic pathways in certain microorganisms nih.govresearchgate.netpnas.orgnih.gov. Its discovery and characterization have been pivotal in understanding the biochemistry of methane (B114726) formation and the metabolism of certain hydrocarbons nih.gov.

Classification as an Organosulfonic Acid and Thiol Coenzyme

2-Mercaptoethanesulfonic acid is classified as an organosulfonic acid due to the presence of a sulfonic acid group (-SO₃H) attached to an organic ethyl group. It is also a thiol coenzyme because it possesses a reactive thiol group (-SH) at the other end of the ethyl chain nih.govwikipedia.org. The sulfonic acid moiety confers solubility in aqueous environments, while the thiol group is the primary site of its biochemical reactivity wikipedia.org. This dual chemical nature is central to its function in biological systems.

Function as a Methyl Group Carrier and Activator

A primary and well-established function of Coenzyme M is its role as a carrier and activator of methyl groups (CH₃) nih.govnih.gov. This function is crucial in the metabolic pathway of methanogenesis, the process of methane formation by certain archaea nih.govwikipedia.org. In this pathway, CoM accepts a methyl group to form methyl-coenzyme M (CH₃-S-CoM) nih.govwikipedia.org. This intermediate is then reductively cleaved in the final step of methanogenesis to release methane nih.govwikipedia.org. The enzyme methyl-coenzyme M reductase, which contains the nickel-containing cofactor F430, catalyzes this terminal reaction wikipedia.orgfrontiersin.orgnih.gov.

Furthermore, Coenzyme M's role as an alkyl group carrier extends beyond single-carbon units. In some bacteria, it is involved in the metabolism of short-chain alkenes, such as propylene (B89431) nih.govnih.gov. In this context, it acts as a carrier for a three-carbon propyl group, demonstrating its versatility in activating and transforming hydrocarbons nih.govnih.gov. The initial step in both methanogenesis and alkene metabolism involves the S-alkylation of CoM to form a thioether intermediate, highlighting a common activation strategy nih.gov.

| Metabolic Pathway | Role of Coenzyme M | Substrate Activated | Key Enzyme |

| Methanogenesis | Methyl group carrier | Methyl group (C1) | Methyl-coenzyme M reductase wikipedia.orgfrontiersin.org |

| Alkene Metabolism | Alkyl group carrier | Propyl group (C3) | Component I (epoxyalkane:CoM transferase) nih.gov |

Distribution in Biological Systems

The occurrence of Coenzyme M is specific to certain domains of life and is not universally distributed.

Coenzyme M is a universal and essential cofactor for all methanogenic archaea nih.govresearchgate.netpnas.orgnih.govnih.govasm.org. These microorganisms are the primary producers of biogenic methane and are found in a variety of anaerobic environments. While most methanogens can synthesize their own CoM, some, like Methanobrevibacter ruminantium, have a strict growth requirement for it, obtaining it from their environment nih.gov. The concentration of CoM in these organisms can be substantial, ranging from 0.3 to 16 nmol/mg of dry weight nih.govasm.org.

For a long time, Coenzyme M was thought to be exclusive to methanogenic archaea nih.gov. However, it has since been identified in certain bacteria, expanding its known biological distribution nih.govnih.gov. Specifically, it plays a key role in the metabolism of alkenes in Gram-negative bacteria like Xanthobacter autotrophicus Py2 and in some Gram-positive bacteria such as Rhodococcus rhodochrous B276 nih.govnih.gov. In these bacteria, CoM is integral to a pathway that converts toxic epoxyalkanes, formed from alkene oxidation, into central metabolites nih.gov.

Extensive screening of a wide range of non-methanogenic eukaryotic tissues and prokaryotic organisms has failed to detect the presence of Coenzyme M nih.govnih.govasm.org. This indicates that the distribution of this coenzyme is highly restricted to specific metabolic pathways found only in methanogenic archaea and a limited number of bacteria.

Role in Methanogenesis

Cofactor in Enzymatic Reduction of Carbon Dioxide to Methane

CH3-S-CoM + HS-CoB → CH4 + CoM-S-S-CoB wikipedia.org

This final step is a key energy-conserving reaction in methanogens and underscores the indispensable role of coenzyme M as a cofactor in the global carbon cycle. acs.orgresearchgate.net

Methylation by Methanol and Corrinoid Involvement

In methylotrophic methanogenesis, where methanol is the substrate, this compound is methylated in a reaction catalyzed by a multi-enzyme complex. This process involves a corrinoid-containing protein, which is a type of protein that utilizes a cobalt-containing vitamin B12 derivative. pnas.orgnih.govwiley.com In organisms like Methanosarcina barkeri, the methanol:coenzyme M methyltransferase system is composed of three protein components: MtaA, MtaB, and MtaC. pnas.orgnih.gov MtaC is the corrinoid-harboring subunit. pnas.orgnih.gov The methyl group from methanol is first transferred to the cobalt atom of the corrinoid cofactor in MtaC, a reaction catalyzed by MtaB. pnas.orgnih.gov Subsequently, the methyl group is transferred from the methylated corrinoid to the thiol group of coenzyme M, a reaction catalyzed by MtaA, to form methyl-coenzyme M. pnas.orgnih.gov This intricate process demonstrates the crucial interplay between coenzyme M and corrinoid cofactors in the utilization of methylated substrates for methane production. wiley.comoup.com

Role in Hydrocarbon Metabolism

Beyond its well-established role in methanogenesis within the domain Archaea, this compound has been discovered to play a significant role in the metabolism of hydrocarbons in Bacteria. This discovery has expanded the known biological functions of this unique thiol cofactor, highlighting its versatility in different metabolic contexts.

Central Cofactor in Aliphatic Epoxide Carboxylation in Bacteria

In certain bacteria, such as Xanthobacter strain Py2, this compound has been identified as the central cofactor in the pathway for the carboxylation of short-chain aliphatic epoxides. nih.govnih.govpnas.org This metabolic pathway is a mechanism for detoxifying and assimilating toxic epoxides that are formed from the oxidation of alkenes like propylene. wikipedia.org Coenzyme M acts as a nucleophilic carrier molecule that attacks the electrophilic epoxide ring, initiating a series of enzymatic reactions. nih.govpnas.org This function as a carrier of an activated alkyl group is analogous to its role in methanogenesis, but in this context, it is involved in a catabolic pathway for hydrocarbon oxidation rather than methane formation. nih.gov

Involvement in Multi-Enzyme Catalytic Cycles

The carboxylation of aliphatic epoxides is a multi-step process that involves a cycle of reactions catalyzed by four distinct enzyme components (I, II, III, and IV). nih.govnih.gov

| Enzyme Component | Function |

| Component I | Catalyzes the nucleophilic addition of coenzyme M to the epoxide (e.g., epoxypropane) to form a β-hydroxythioether. nih.govnih.gov |

| Components III & IV | Catalyze the NAD+-dependent oxidation of the β-hydroxythioether to a β-ketothioether. nih.govnih.gov |

| Component II | Catalyzes the NADPH-dependent cleavage and carboxylation of the β-ketothioether, which results in the formation of a β-ketoacid (e.g., acetoacetate) and the regeneration of free coenzyme M. nih.govnih.gov |

This intricate enzymatic cycle demonstrates the central role of this compound as a recyclable carrier molecule, enabling the conversion of a toxic hydrocarbon derivative into a central metabolite that can enter mainstream metabolic pathways. nih.gov

Carrier and Activator of Alkyl Groups Beyond Methane

While historically associated with methane metabolism, this compound, commonly known as Coenzyme M (CoM), plays a crucial role as a carrier and activator of larger alkyl groups in certain bacterial metabolic pathways. wikipedia.orgresearchgate.net This function is particularly evident in the biodegradation of short-chain alkenes, such as propylene and ethene, by various soil and sediment bacteria. biorxiv.orgresearchgate.net In these pathways, CoM is essential for converting toxic, electrophilic intermediates into manageable nucleophilic forms that can be further metabolized. derangedphysiology.comnih.gov

The metabolism of alkenes like propylene in bacteria, including Xanthobacter autotrophicus Py2 and Rhodococcus rhodochrous B276, begins with their oxidation to highly reactive and toxic aliphatic epoxides, such as epoxypropane. biorxiv.orgwikipedia.org These epoxides can indiscriminately react with cellular components like proteins and DNA. nih.gov Coenzyme M intervenes at this critical step. An enzyme known as epoxyalkane:CoM transferase (EaCoMT) catalyzes the nucleophilic attack of the thiol group of CoM on the epoxide ring. researchgate.netnih.gov This reaction opens the ring and forms a stable thioether conjugate, for instance, (R)- and (S)-2-hydroxypropyl-CoM from epoxypropane. derangedphysiology.com

This conjugation with CoM serves two primary purposes. First, it detoxifies the reactive epoxide. nih.gov Second, the negatively charged sulfonate group of the CoM molecule provides a "handle" that allows the subsequent enzymes in the pathway to specifically recognize and orient the substrate for catalysis. researchgate.netderangedphysiology.com This is crucial for short-chain hydrocarbons that lack other distinct chemical features. researchgate.net

Following the formation of the hydroxyalkyl-CoM adduct, the metabolic pathway proceeds through a series of enzymatic steps. In the case of propylene metabolism in Xanthobacter autotrophicus Py2, the 2-hydroxypropyl-CoM is dehydrogenated to 2-ketopropyl-CoM. researchgate.net This intermediate is then cleaved and carboxylated in an NADPH-dependent reaction to yield acetoacetate (B1235776), which can enter the central metabolism of the bacterium. researchgate.netbiorxiv.org A similar CoM-dependent pathway has been identified for the metabolism of ethene and vinyl chloride in Mycobacterium strain JS60, which proceeds via an epoxyethane intermediate. wikipedia.orgwikipedia.org

The discovery of CoM's role in alkene metabolism has expanded the known functions of this coenzyme beyond the C1 chemistry of methanogenesis to include the activation and transfer of C2 and C3 alkyl groups. researchgate.net Research indicates that CoM-dependent epoxide metabolism is a widespread strategy in alkene-assimilating mycobacteria. biorxiv.org

Table 1: Kinetic Parameters of Epoxyalkane:CoM Transferase (EaCoMT) This table presents the kinetic data for the EaCoMT from Xanthobacter autotrophicus Py2, highlighting the enzyme's affinity for its substrates, epoxypropane and Coenzyme M. The data is based on a random sequential mechanism.

| Parameter | Value | Substrate |

| kcat | 6.5 s-1 | - |

| Km | 1.8 µM | Epoxypropane |

| Km | 34 µM | Coenzyme M |

| Data sourced from kinetic analysis of the enzyme. researchgate.net |

Other Biological Functions

Current scientific literature primarily documents the role of this compound (Coenzyme M) as a cofactor in specific metabolic pathways, most notably methanogenesis in archaea, which are prevalent in marine sediments. While its biosynthesis pathway has been identified in these marine microorganisms, there is no significant evidence to suggest that CoM serves as a general metabolic precursor for the synthesis of other compounds in a broader range of marine organisms, such as marine fauna or flora. Its established biological function is centered on its role as a carrier of methyl and short-chain alkyl groups. researchgate.netderangedphysiology.com

This compound possesses chemical properties that make it an effective buffering agent in laboratory settings for biochemical and biophysical experiments. wikipedia.org Its sulfonate group (—SO₃⁻) is strongly acidic, ensuring it remains deprotonated and imparts high water solubility across a wide pH range. wikipedia.org The thiol group (-SH) has a pKa value that can contribute to buffering capacity in specific pH ranges.

Biosynthetic Pathways and Regulation

Elucidation of Biosynthetic Intermediates

The biosynthetic journey to 2-Mercaptoethanesulfonic acid in bacteria commences with the central metabolite phosphoenolpyruvate (B93156) (PEP). Through a five-step conversion process, PEP is transformed into the final product. khanacademy.orgnih.govopentextbooks.org.hknih.govnih.gov Key intermediates in this pathway have been identified, shedding light on the chemical transformations that occur. One of the central intermediates in this pathway is sulfopyruvate. khanacademy.orgnih.gov

The elucidation of these intermediates has been pivotal in mapping out the complete biosynthetic route of coenzyme M. The pathway showcases a convergent evolution, as the biosynthetic route in bacteria differs from that in methanogenic archaea, despite both starting from phosphoenolpyruvate. khanacademy.org

Enzymatic Steps in De Novo Synthesis

The conversion of phosphoenolpyruvate to this compound is orchestrated by a series of specialized enzymes. In bacteria such as Xanthobacter autotrophicus Py2, the genes encoding these enzymes are often found clustered together. researchgate.net

The initial step of the pathway involves the addition of sulfite (B76179) to phosphoenolpyruvate. This is followed by a sequence of reactions including phosphate (B84403) elimination, decarboxylation, thiolation, and reduction to yield this compound. khanacademy.orgnih.govopentextbooks.org.hknih.gov Specific enzymes catalyzing these steps have been identified, such as PSL phosphatase (ComB) and sulfolactate dehydrogenase (ComC), which are involved in the conversion of intermediates. nih.gov

Below is an interactive table detailing the enzymatic steps in the de novo synthesis of this compound in bacteria:

| Step | Precursor | Product | Enzyme(s) |

| 1 | Phosphoenolpyruvate + Sulfite | (R)-Phosphosulfolactate | Phosphosulfolactate synthase (ComA/XcbB1) |

| 2 | (R)-Phosphosulfolactate | (R)-Sulfolactate | 2-phosphosulfolactate phosphatase (ComB) |

| 3 | (R)-Sulfolactate | Sulfopyruvate | (2R)-3-sulfolactate dehydrogenase (ComC) |

| 4 | Sulfopyruvate | Sulfoacetaldehyde | Sulfopyruvate decarboxylase (ComDE) |

| 5 | Sulfoacetaldehyde | This compound | CoM synthase (ComF) |

Regulatory Mechanisms of Intracellular Levels

The intracellular concentration of this compound is carefully controlled to align with the metabolic needs of the organism. In bacteria like Xanthobacter autotrophicus Py2, which are capable of metabolizing alkenes, the synthesis of coenzyme M is coordinately regulated with the expression of enzymes required for alkene metabolism. nih.govpnas.org This suggests a sophisticated transcriptional control mechanism that ensures the coenzyme is produced when needed.

The genes responsible for coenzyme M biosynthesis, often designated as the xcb gene cluster, are located on a megaplasmid in Xanthobacter autotrophicus Py2, alongside the genes for alkene monooxygenase and other enzymes of the alkene metabolic pathway. researchgate.net This genomic organization facilitates the co-regulation of these functionally related genes. While the precise molecular details of the transcriptional regulation, such as the specific transcription factors and inducing molecules, are still under investigation, the coordinated expression points towards a tightly controlled system.

General principles of metabolic regulation, such as feedback inhibition, where the end product of a pathway inhibits an early enzymatic step, are common in biosynthetic pathways to prevent the overaccumulation of the product. khanacademy.orgopentextbooks.org.hk Although direct evidence for feedback inhibition in the coenzyme M biosynthetic pathway has not been explicitly detailed in the provided search results, it remains a plausible mechanism for regulating its intracellular levels.

Cellular Transport and Uptake Mechanisms

Characterization of Transport Systems in Methanogenic Organisms

The uptake of CoM in methanogens is not a passive process but is mediated by sophisticated transport systems. Studies on organisms like Methanobacterium ruminantium and Methanococcus voltae have revealed that these systems are highly regulated and possess specific kinetic properties.

The transport system for CoM in Methanobacterium ruminantium is an active process that requires energy and can move the coenzyme against a concentration gradient. nih.govnih.gov This system exhibits saturation kinetics, a characteristic feature of carrier-mediated transport. nih.govnih.gov The process is linear, with a maximum velocity (Vmax) of 312 picomoles per minute per milligram of dry weight and an apparent Michaelis constant (Km) of 73 nM, indicating a high affinity of the transporter for its substrate. nih.govnih.gov

Similarly, Methanococcus voltae possesses transport systems for CoM that are concentration-dependent. This organism features a high-affinity uptake system with a Vmax of 960 pmol/min per mg of protein and an apparent Km of 61 µM. asm.org

Interactive Table: Kinetic Parameters of CoM Transport in Methanogens

| Organism | Parameter | Value | Reference |

|---|---|---|---|

| Methanobacterium ruminantium | Vmax | 312 pmol/min/mg (dry weight) | nih.govnih.gov |

| Km | 73 nM | nih.govnih.gov | |

| Methanococcus voltae (High-affinity system) | Vmax | 960 pmol/min/mg (protein) | asm.org |

| Km | 61 µM | asm.org |

The efficiency of the CoM transport system is significantly influenced by environmental conditions. In M. ruminantium, the uptake process is sensitive to temperature and shows maximum activity at a pH of 7.1. nih.govnih.gov The presence of both hydrogen and carbon dioxide is required for the transport to occur, highlighting its integration with the central metabolic pathways of methanogenesis. nih.govnih.gov Conversely, the presence of oxygen inhibits the uptake of CoM, consistent with the strictly anaerobic nature of these organisms. nih.govnih.gov

Once transported into the cell, CoM contributes to a significant intracellular pool. In M. ruminantium, this pool can reach concentrations of up to 5 mM. nih.govnih.gov A key characteristic of this intracellular coenzyme pool is that it is not exchangeable with the CoM present in the external medium, suggesting a tight regulation of the coenzyme's intracellular concentration. nih.govnih.gov Analysis of the intracellular contents after CoM uptake has shown that the predominant forms are its methylated derivative, CH3-S-CoM, and a heterodisulfide of an unidentified composition. nih.gov In metabolizing cells of M. voltae, the intracellular concentration of CoM was found to be approximately 14.8 mM. asm.org

Transport of Methylated Derivatives

The methylated form of CoM, 2-(methylthio)ethanesulfonic acid (CH3-S-CoM), is also actively transported into methanogenic cells. In M. ruminantium, this derivative is taken up with a Vmax of 320 pmol/min per mg (dry weight) and an apparent Km of 50 nM. nih.gov In M. voltae, the uptake of CH3-S-CoM is mediated by a lower-affinity system, which has a Vmax of 88 pmol/min per mg of protein and a Km of 53 µM. asm.org

Interactive Table: Kinetic Parameters of CH3-S-CoM Transport

| Organism | Parameter | Value | Reference |

|---|---|---|---|

| Methanobacterium ruminantium | Vmax | 320 pmol/min/mg (dry weight) | nih.gov |

| Km | 50 nM | nih.gov | |

| Methanococcus voltae (Lower-affinity system) | Vmax | 88 pmol/min/mg (protein) | asm.org |

| Km | 53 µM | asm.org |

Identification of Specific and General Uptake Systems

Research on Methanococcus voltae has provided evidence for the existence of multiple, distinct uptake systems for CoM and its derivatives. asm.org This organism possesses a high-affinity system that appears to be specific for the transport of CoM (HS-CoM). asm.org In addition, a second, lower-affinity system has been identified which demonstrates broader substrate specificity. asm.org This more general system is capable of mediating the uptake of not only HS-CoM and CH3-S-CoM but also the inhibitory analog 2-bromoethanesulfonic acid. asm.org The existence of these distinct systems was further supported by studies on a mutant strain of M. voltae that was resistant to 2-bromoethanesulfonic acid. This mutant was unable to take up CH3-S-CoM but could still accumulate HS-CoM at a rate comparable to the wild-type, suggesting that it had a defect in the general, lower-affinity transport system while its specific, high-affinity system for HS-CoM remained functional. asm.org

Synthetic Methodologies in Research

Chemical Synthesis Approaches

Chemical synthesis offers versatile routes to 2-mercaptoethanesulfonic acid and its analogs, allowing for the production of research-grade compounds and specific conjugates for detailed mechanistic investigations.

Early synthetic methods for this compound involved multi-step conversions that have been optimized over time for improved yield and purity. One established method begins with the reaction of sodium 2-bromoethanesulfonate (B1233127) with sodium sulfide. google.com A more common approach involves the use of thiourea, which reacts with a 2-haloethanesulfonate to form a thiuronium salt. google.comchemicalbook.com This intermediate is then hydrolyzed to yield the final product.

A significant advancement in the synthesis involves the use of 1,2-dichloroethane (B1671644) and sodium sulfite (B76179). google.com The addition of a small amount of sodium bromide can accelerate the initial alkylation step to form sodium 2-chloroethanesulfonate. google.com This intermediate then reacts with thiourea. The subsequent treatment of the resulting 2-S-thiuronium sulfonate with ammonia (B1221849) under an inert atmosphere forms the guanidinium (B1211019) salt, which is then converted to this compound. google.com

| Starting Materials | Key Reagents | Intermediate | Final Product | Reference |

| Sodium 2-bromoethanesulfonate | Sodium sulfide | - | This compound | google.com |

| Sodium 2-bromoethanesulfonate | Thiourea, Ammonia | Thiuronium salt | This compound | google.com |

| 1,2-dichloroethane | Sodium sulfite, Sodium bromide, Thiourea, Ammonia | Sodium 2-chloroethanesulfonate, 2-S-thiuronium sulfonate | This compound | google.com |

Alkylation and reduction strategies are employed to synthesize derivatives of this compound for specific research purposes. For instance, the synthesis of 2-(2-ketopropylthio)ethanesulfonate, a conjugate used in mechanistic studies, is achieved by the alkylation of this compound with chloroacetone. pnas.org

The general process involves dissolving the sodium salt of this compound in an aqueous base, followed by the addition of the alkylating agent. pnas.org Subsequent reduction of the keto group can be performed to yield the corresponding hydroxy derivative. For example, 2-(2-hydroxypropylthio)ethanesulfonate can be prepared by the reduction of 2-(2-ketopropylthio)ethanesulfonate using a reducing agent like sodium borohydride. pnas.org

| Target Conjugate | Alkylating/Starting Reagent | Key Transformation | Reference |

| 2-(2-ketopropylthio)ethanesulfonate | Chloroacetone | Alkylation | pnas.org |

| 2-(2-hydroxypropylthio)ethanesulfonate | 2-(2-ketopropylthio)ethanesulfonate | Reduction with NaBH4 | pnas.org |

Obtaining high-purity this compound is crucial for research applications. Common purification techniques include recrystallization and ion-exchange chromatography. chemicalbook.com The sodium salt can be recrystallized from water. chemicalbook.com For further purification, the salt can be converted to the free acid by passing an aqueous solution through a strong acid cation-exchange resin, such as Amberlite IR-120. chemicalbook.comchemdad.com The acidic eluate is then carefully neutralized with a base like sodium hydroxide, and the salt is recrystallized. chemicalbook.com It is important to remove excess ammonia before ion-exchange chromatography to prevent reduction in the resin's capacity. chemdad.com

The synthesis of specific conjugates of this compound is essential for investigating the mechanisms of enzymes that utilize coenzyme M. For example, 2-(2-hydroxypropylthio)ethanesulfonate and 2-(2-ketopropylthio)ethanesulfonate are key intermediates in the bacterial metabolism of propylene (B89431). pnas.org These conjugates can be synthesized chemically as described in section 6.1.2 or enzymatically. The chemical synthesis provides standards for comparison with biologically produced molecules and allows for detailed spectroscopic analysis, such as 1H NMR, to confirm their structure. pnas.org

Enzymatic Synthesis Approaches

Enzymatic methods provide a biosynthetic route to this compound, leveraging the catalytic machinery of microorganisms.

The biosynthesis of coenzyme M in bacteria has been elucidated and presents an alternative to chemical synthesis. pnas.orgresearchgate.netnih.gov This five-step pathway begins with the common metabolite phosphoenolpyruvate (B93156). pnas.orgresearchgate.net The pathway involves a series of enzymatic transformations including the addition of sulfite, elimination of phosphate (B84403), decarboxylation, thiolation, and reduction. pnas.orgresearchgate.netnih.gov This biosynthetic pathway, found in bacteria such as Xanthobacter autotrophicus Py2, demonstrates the use of microbial enzymes for the production of this compound. researchgate.net The existence of this distinct bacterial pathway, which differs from that in methanogenic archaea, is an example of convergent evolution. pnas.orgresearchgate.net

| Precursor | Key Steps | Organism Example | Reference |

| Phosphoenolpyruvate | Sulfite addition, Phosphate elimination, Decarboxylation, Thiolation, Reduction | Xanthobacter autotrophicus Py2 | pnas.orgresearchgate.netnih.gov |

Biocatalytic Routes for Derivatization

Biocatalytic derivatization of this compound (Coenzyme M, HS-CoM) leverages the high specificity of enzymes to introduce functional groups, primarily at the thiol moiety. These enzymatic transformations are central to specific metabolic pathways, notably in methanogenic archaea and alkene-metabolizing bacteria. Research into these pathways has revealed key enzymes and reactions that serve as methodologies for the synthesis of Coenzyme M derivatives.

Two primary biocatalytic routes for the derivatization of this compound have been extensively studied: methylation and conjugation to epoxides.

Enzymatic Methylation:

In the process of methanogenesis, the methylation of the thiol group of Coenzyme M is a critical step. This reaction produces 2-(methylthio)ethanesulfonic acid (methyl-coenzyme M, CH₃-S-CoM), the direct precursor to methane (B114726). wikipedia.orgnih.gov Specific methyltransferases catalyze the transfer of a methyl group from various donors to HS-CoM. One well-characterized example is the methylthiol:coenzyme M methyltransferase system found in organisms like Methanosarcina barkeri. This enzyme can utilize methylated thiols, such as dimethylsulfide (DMS) and 3-S-methylmercaptopropionate (MMPA), as methyl donors to produce CH₃-S-CoM. wikipedia.orgnih.gov The reaction proceeds via a corrinoid protein cofactor, which is first methylated by the substrate and subsequently transfers the methyl group to Coenzyme M. nih.gov

Epoxide Conjugation and Subsequent Oxidation:

In certain aerobic bacteria, such as Xanthobacter strain Py2, Coenzyme M plays a role in the detoxification and metabolism of aliphatic epoxides formed from alkene oxidation. wikipedia.orgnih.gov An enzyme system catalyzes the nucleophilic attack of the Coenzyme M thiol on the epoxide ring, resulting in the formation of a hydroxyalkyl derivative. For instance, the reaction with epoxypropane yields 2-(2-hydroxypropylthio)ethanesulfonate. nih.gov

This initial conjugate can be further modified by other enzymes in the metabolic pathway. A dehydrogenase has been shown to oxidize the hydroxyl group of the 2-(2-hydroxypropylthio)ethanesulfonate intermediate to a ketone, forming 2-(2-ketopropylthio)ethanesulfonate. This subsequent enzymatic step demonstrates a multi-step biocatalytic route for more complex derivatization. nih.gov

The following table summarizes the key research findings on these biocatalytic derivatization routes for this compound.

| Enzyme/System | Organism | Substrate(s) | Derivative Product | Research Focus |

| Methylthiol:coenzyme M methyltransferase | Methanosarcina barkeri | Dimethylsulfide (DMS), this compound | 2-(methylthio)ethanesulfonic acid (CH₃-S-CoM) | Methanogenesis from methylated thiols. nih.gov |

| Methylthiol:coenzyme M methyltransferase | Methanosarcina barkeri | 3-S-methylmercaptopropionate (MMPA), this compound | 2-(methylthio)ethanesulfonic acid (CH₃-S-CoM) | Elucidation of the role of a 480-kDa corrinoid protein in CoM methylation. nih.gov |

| Epoxyalkane:Coenzyme M transferase (Component I) | Xanthobacter strain Py2 | Epoxypropane, this compound | 2-(2-hydroxypropylthio)ethanesulfonate | Bacterial pathway for aliphatic epoxide carboxylation. nih.gov |

| Dehydrogenase (Components III & IV) | Xanthobacter strain Py2 | 2-(2-hydroxypropylthio)ethanesulfonate, NAD⁺ | 2-(2-ketopropylthio)ethanesulfonate | Multi-step enzymatic conversion of epoxide conjugates. nih.gov |

Analytical Research Methodologies

Derivatization Strategies for Analysis

Derivatization is a common strategy in chemical analysis to enhance the detectability of analytes. In the context of amino acid analysis, 2-Mercaptoethanesulfonic acid has been investigated not just as an analyte but also as a component of the derivatization process itself.

Research has explored the application of this compound as a reagent in the derivatization of amino acids for fluorescent detection. researchgate.net Owing to its thiol group, it can participate in reactions that form detectable products. researchgate.net Studies have successfully used this compound for both the hydrolysis of proteins and the subsequent derivatization of the resulting amino acids, demonstrating its dual utility in sample preparation and analysis. researchgate.net

The most common agent for the fluorescent derivatization of primary amino acids is o-Phthaldialdehyde (OPA). nih.gov The OPA reaction requires the presence of a thiol-containing compound to form a highly fluorescent isoindole derivative. nih.gov While thiols like 2-mercaptoethanol (B42355) are frequently used, studies have shown that this compound can effectively replace them in the OPA reagent mixture. researchgate.netcerealsgrains.org

In this application, this compound reacts with OPA and a primary amino acid to form a fluorescent derivative that can be detected with high sensitivity. researchgate.net This approach has been validated against traditional methods using ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC), with results showing no significant differences in amino acid composition. researchgate.net This confirms that this compound is a viable thiol reagent for the OPA-based fluorescent derivatization of amino acids. researchgate.net

Chromatographic and Spectroscopic Techniques for Quantification

A variety of sophisticated analytical techniques are employed for the separation, quantification, and structural characterization of this compound and its metabolites.

A rapid, simple, and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma. This technique offers significant advantages over older methods like colorimetry or HPLC with UV or fluorescence detection, which often suffer from lower sensitivity, poor selectivity, and longer analysis times.

The sample preparation for this HPLC-MS/MS method is straightforward, involving protein precipitation, centrifugation, supernatant evaporation, and reconstitution. This streamlined process is crucial to minimize the potential oxidation of this compound to its disulfide form, Dimesna. The validated method demonstrates excellent performance characteristics, making it suitable for therapeutic development and pharmacokinetic studies.

| Parameter | Value |

|---|---|

| Linear Range | 0.05–200 μM |

| Linearity (R²) | 0.999 |

| Limit of Detection (LOD) | 20 nM |

| Accuracy | 100 ± 10% |

| Precision (Relative Standard Deviation) | <10% |

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that allows for the separation of both charged and neutral molecules. springernature.com This technique has been identified as a method for the quantification of this compound in human samples, coupled with UV detection.

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. springernature.com Analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer (the mobile phase). cerealsgrains.org This combination of electrophoretic and chromatographic principles provides high separation efficiency. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of small molecules, including the metabolites of this compound. medmedchem.comhyphadiscovery.com NMR provides detailed information about the chemical structure and connectivity of atoms by analyzing the magnetic properties of atomic nuclei. unl.edu

For metabolite identification, a suite of NMR experiments is typically employed:

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide primary information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule, revealing the types of functional groups present. nih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for piecing together the molecular structure. hyphadiscovery.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (over two to three bonds), which is vital for connecting different fragments of a molecule. hyphadiscovery.com

By interpreting these spectra, researchers can unambiguously determine the structure of metabolites formed from this compound, which is essential for understanding its biotransformation pathways. medmedchem.comunl.edu

Electrochemical Analysis for Oxidation Studies

Electrochemical methods are powerful tools for investigating the redox properties of thiol-containing compounds like this compound. Voltammetric techniques, in particular, provide significant qualitative and quantitative information regarding the compound's electrochemical behavior. medmedchem.com

Cyclic Voltammetry (CV) is a widely employed electrochemical technique used to study the properties of an analyte in solution. wikipedia.org The method involves applying a linearly cycled potential sweep to a working electrode and measuring the resulting current. ossila.com This process generates a cyclic voltammogram, a plot of current versus potential, which reveals information about the thermodynamics and kinetics of the oxidation and reduction processes. wikipedia.orgossila.com A standard CV setup consists of a three-electrode system: a working electrode, a reference electrode that maintains a constant potential, and a counter electrode to conduct electricity. libretexts.org

When applied to this compound, the thiol group (-SH) is the electroactive moiety that undergoes oxidation. The electrochemical oxidation of thiols is a key area of study due to its biological relevance. Research into the oxidation of this compound suggests that it can undergo a two-electron oxidation process. auburn.edu This reaction typically leads to the formation of its corresponding disulfide, 2,2'-dithiodiethanesulfonate (Dimesna). The mechanism may involve transient intermediates such as sulfenic acid (RSOH). auburn.edu

Electrochemical sensors and biosensors have also been developed for the sensitive and selective determination of this compound in various samples. medmedchem.com These sensors often feature an electrode modified with a recognition element that selectively interacts with the compound, generating a measurable electrochemical signal proportional to its concentration. medmedchem.com

Development and Validation of Analytical Methods in Research

The development and validation of robust analytical methods are essential for the accurate and reliable quantification of this compound in research and quality control. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are among the most powerful and commonly used separation techniques for this purpose. ijarsct.co.inresearchgate.net

Method development, particularly for HPLC, is a systematic process aimed at achieving a suitable separation of the target analyte from other components in the sample matrix. scispace.com A typical approach for a new molecule would be a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. researchgate.net The key steps in development include:

Column Selection: The choice of a stationary phase is critical. C18 columns are widely used in reversed-phase chromatography and are often a starting point for method development. researchgate.net

Mobile Phase Optimization: A combination of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used as the mobile phase. The pH of the buffer and the ratio of organic to aqueous phase are adjusted to achieve the desired retention time and peak shape. ajpamc.com

Detector and Wavelength Selection: A UV detector is commonly employed for compounds with a suitable chromophore. The detection wavelength is selected to maximize the analyte's absorbance and sensitivity. researchgate.net

Sample Preparation: This step is crucial to ensure that the sample is compatible with the HPLC system and to remove any interfering substances. researchgate.net

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. ijarsct.co.in Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and involves evaluating several key performance characteristics. researchgate.net

| Parameter | Definition | Common Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ajpamc.com | Typically expressed as percent recovery, often expected to be within 98.0% to 102.0%. wjpmr.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: Repeatability and Intermediate Precision. wjpmr.com | Expressed as Relative Standard Deviation (RSD). For the assay of a major component, RSD should generally be ≤ 2%. scispace.com |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net | The analyte peak should be free from interference from other components and demonstrate peak purity. |

| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net | Correlation coefficient (r²) should typically be ≥ 0.999. wjpmr.com |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. scispace.com | For an assay, typically 80% to 120% of the test concentration. scispace.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ajpamc.com | Signal-to-noise ratio is typically 10:1. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. wjpmr.com | Signal-to-noise ratio is typically 3:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. wjpmr.com | System suitability parameters should remain within acceptable limits when method parameters (e.g., pH, mobile phase composition) are slightly varied. |

| Parameter | Measurement | Result | Acceptance Criterion |

|---|---|---|---|

| Accuracy | 80% Concentration Level | 100.5% Recovery | 98.0 - 102.0% |

| 100% Concentration Level | 99.8% Recovery | ||

| 120% Concentration Level | 101.2% Recovery | ||

| Precision | Repeatability (n=6) | 0.8% RSD | RSD ≤ 2.0% |

| Intermediate Precision | 1.2% RSD | ||

| Linearity | Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |

| Range | Concentration Interval | 80 - 120 µg/mL | Defined by Linearity, Accuracy, and Precision |

Applications in Advanced Research Fields

Biomedical and Pharmaceutical Research

2-Mercaptoethanesulfonic acid, commonly known as mesna (B1676310), is a synthetic thiol compound with significant applications in biomedical and pharmaceutical research. Its utility extends from protecting cells against damage to enhancing the efficacy of drug delivery systems.

Exploration of Cytoprotective Properties

Research has extensively investigated the cytoprotective effects of this compound, particularly against cellular injury induced by oxidative stress and ischemia-reperfusion (I/R). Studies have shown that mesna can attenuate tissue damage in vital organs such as the brain, heart, lungs, and kidneys. nih.govnih.gov The protective mechanism is largely attributed to its ability to suppress cellular reactions to oxidants and inflammatory mediators. nih.gov

In models of I/R injury, which causes organ dysfunction through the formation of reactive oxygen metabolites and inflammation, mesna has demonstrated a significant protective role. nih.govnih.gov It helps to reduce lipid peroxidation and restores levels of glutathione (B108866) (GSH), a key cellular antioxidant. nih.govresearchgate.net For instance, in rats subjected to renal I/R, treatment with mesna reversed the increase in markers of nephrotoxicity, such as blood urea (B33335) and creatinine (B1669602) levels. nih.gov It also decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and restored depleted GSH levels. nih.gov These findings suggest that mesna protects tissues by mitigating the damaging effects of free radicals and supporting cellular integrity. nih.govresearchgate.net

A study on carotid ischemia-reperfusion in rats showed that mesna treatment significantly reversed the induced tissue damage. This was evidenced by a dose-dependent reduction in serum levels of enzymes like alanine (B10760859) transaminase and aspartate aminotransferase, as well as inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β). nih.gov

Research Findings on Mesna's Cytoprotective Effects in Ischemia-Reperfusion (I/R) Models

| Parameter | Observation in I/R Group | Effect of Mesna Treatment | Reference |

|---|---|---|---|

| Blood Urea & Creatinine | Increased | Levels were reversed | nih.gov |

| Malondialdehyde (MDA) | Increased | Levels were decreased | nih.gov |

| Glutathione (GSH) | Decreased | Levels were restored | nih.gov |

| TNF-α & IL-1β | Increased | Levels were decreased | nih.gov |

| Myeloperoxidase (MPO) | Increased | Activity was decreased | nih.gov |

Investigation of Anti-inflammatory Mechanisms via MPO Regulation

This compound functions as a potent regulator of myeloperoxidase (MPO), an enzyme abundant in neutrophils that plays a critical role in inflammation. nih.gov MPO produces highly reactive species that can cause tissue damage. Mesna has been shown to inhibit the catalytic activity of MPO, thereby reducing inflammation. nih.gov

The anti-inflammatory mechanism involves mesna's ability to compete with chloride, a preferred substrate for MPO. This competition inhibits the enzyme's chlorinating activity, effectively switching the reaction from a two-electron to a one-electron pathway. This shift results in the enzyme functioning primarily with catalase-like activity, which is less damaging to tissues. nih.gov The inhibitory concentration (IC50) for this action has been reported to be 5µM. nih.gov

Furthermore, research in animal models of acute lung injury demonstrated that mesna suppressed neutrophil infiltration, which was confirmed by a reduction in MPO levels in lung tissues. doaj.org This inhibition of MPO activity is a key component of mesna's broader anti-inflammatory and cytoprotective effects. nih.govdoaj.org

Role as a Reference Standard in Drug Development

In the field of drug development and quality control, this compound (as its sodium salt, mesna) serves as an official United States Pharmacopeia (USP) Reference Standard. These standards are highly purified compounds that are rigorously characterized to ensure the accuracy and reliability of analytical testing in the pharmaceutical industry.

Mesna USP Reference Standard is used for specified quality tests and assays as detailed in USP compendia. For example, it is utilized in conjunction with the USP monograph for Mesna Tablets to confirm the identity, strength, quality, and purity of the active pharmaceutical ingredient. The availability of such a well-characterized reference standard is crucial for pharmaceutical manufacturers to ensure their products meet regulatory requirements and are safe and effective for patient use.

Modification of Drug Delivery Systems

Researchers have utilized this compound to modify and improve drug delivery systems, particularly those designed for mucosal application. One notable application is in the S-protection of thiolated polymers like beta-cyclodextrin (B164692). This modification is intended to enhance mucoadhesive properties, reduce oxidative sensitivity, and improve the diffusion of the drug carrier through mucus.

Enhanced Mucoadhesion of Thiolated Beta-Cyclodextrin

Thiolated beta-cyclodextrin (β-CD-SH) is a promising excipient for drug delivery due to its ability to form disulfide bonds with cysteine-rich domains in mucus glycoproteins, leading to mucoadhesion. However, the free thiol groups are susceptible to oxidation. To address this, researchers have "S-protected" the thiolated cyclodextrin (B1172386) by creating a disulfide linkage with this compound, forming β-CD-SS-MESNA.

This S-protection strategy has been shown to significantly enhance mucoadhesive properties. In one study, the viscosity of a mixture of mucus with S-protected β-CD-SS-MESNA increased 4.1-fold compared to native β-CD, a much greater increase than the 1.8-fold observed with the unprotected thiolated version (β-CD-SH). This indicates stronger interactions with the mucus layer.

Impact on Mucodiffusion and Mucosal Residence Time

A critical challenge for mucoadhesive drug delivery systems is penetrating the outer, rapidly cleared mucus layer to reach the more stable, underlying layer. Unprotected thiolated polymers can adhere prematurely to the outer layer. S-protection with this compound helps to overcome this by temporarily masking the reactive thiol groups.

The resulting β-CD-SS-MESNA has demonstrated superior mucodiffusion compared to both native β-CD and unprotected β-CD-SH. This improved ability to penetrate the mucus layer, combined with its strong mucoadhesive properties once the disulfide bond is cleaved, leads to a prolonged mucosal residence time. These characteristics make S-protection with mesna a valuable strategy for developing more effective oral drug delivery systems.

Comparative Effects of Beta-Cyclodextrin Modifications

| Cyclodextrin Type | Viscosity Increase (vs. Native β-CD) | Mucodiffusion | Cellular Uptake (vs. Native β-CD) | Reference |

|---|---|---|---|---|

| Native β-CD | 1.0-fold | Standard | 1.0-fold | |

| Thiolated β-CD (β-CD-SH) | 1.8-fold | Lower than native | 1.5-fold |

| S-protected β-CD (β-CD-SS-MESNA) | 4.1-fold | Highest | 3.0-fold | |

Materials Science and Engineering Research

In the realm of materials science, this compound (commonly known as Mesna) is emerging as a significant compound in the development of advanced polymer membranes, particularly for energy applications. Its unique chemical properties are being leveraged to enhance the durability and efficiency of Polymer Electrolyte Membrane Fuel Cells (PEMFCs), a promising clean energy technology.

Polymer Electrolyte Membrane Fuel Cells (PEMFCs) are electrochemical devices that convert chemical energy directly into electrical energy with high efficiency. The performance and, crucially, the durability of these cells are highly dependent on the polymer electrolyte membrane (PEM). A significant challenge limiting the lifespan of PEMFCs is the chemical degradation of the membrane, which is often made of perfluorosulfonic acid (PFSA) polymers like Nafion®. This degradation is primarily caused by highly reactive free-radical species, such as hydroxyl (HO•) and hydrogen (H•) radicals, which are generated during fuel cell operation.

These radicals attack the polymer structure, leading to the breakdown of the membrane, which in turn causes a decline in performance and eventual failure of the fuel cell. To combat this, researchers have incorporated "free-radical scavengers" into the membrane. Traditionally, inorganic compounds based on cerium oxide have been used for this purpose. However, these materials can suffer from issues like leaching out of the membrane during operation and potentially reducing the membrane's primary function of proton conduction.

Recent research has identified this compound (MESA) as a highly effective organic alternative. Its sulfhydryl group (-SH) is capable of scavenging the damaging free radicals, thereby protecting the polymer backbone of the membrane from chemical attack. By functionalizing the Nafion polymer with MESA, a more stable and integrated scavenger system can be created, mitigating the chemical degradation of the membrane without the drawbacks associated with inorganic additives.

To address the issue of membrane degradation, scientists have developed methods to functionalize existing polymeric membranes, such as Nafion®, with this compound. This process involves chemically incorporating MESA into the structure of the Nafion polymer. Spectroscopic analysis has confirmed the successful functionalization of MESA onto the Nafion chain.

This functionalization provides an intrinsic defense mechanism against oxidative damage. The MESA moieties act as localized scavengers, neutralizing free radicals as they are formed within the membrane. This approach has been shown to be a promising alternative to the use of ceria-based nanoparticles for mitigating oxidative damage. Studies comparing MESA-functionalized membranes with those containing ceria have indicated that the Nafion-MESA membranes can serve as a chemically stable electrolyte in PEMFCs. The fluoride (B91410) emission rate (FER), a key indicator of membrane degradation, was found to be significantly lower in MESA-functionalized membranes during accelerated stress tests, demonstrating their superior chemical durability.

Beyond improving chemical stability, the functionalization of Nafion membranes with this compound also positively influences their physical and mechanical properties, which are critical for fuel cell performance. The sulfonic acid groups on both the Nafion and MESA contribute to the membrane's hydrophilicity, which is essential for water retention. Proper hydration is necessary to facilitate proton transport across the membrane.

Research has shown that Nafion-MESA composite membranes exhibit improved hydration and swelling behavior. The degree to which a membrane swells is dependent on its water uptake and can affect its dimensional stability and mechanical robustness. While some swelling is necessary for conductivity, excessive swelling can compromise the mechanical integrity of the membrane. The incorporation of MESA appears to optimize this balance.

The mechanical properties, such as tensile strength and Young's modulus, are crucial for the membrane's ability to withstand the physical stresses of fuel cell assembly and operation, including changes in humidity and temperature. The functionalization with MESA has been found to enhance these mechanical properties, leading to a more robust and durable membrane.

Below are tables comparing the typical properties of a standard Nafion® membrane to those reported for Nafion® functionalized with MESA.

Membrane Hydration and Swelling Properties

| Property | Standard Nafion® | Nafion®-MESA Composite |

|---|---|---|

| Water Uptake (%) | ~23.5% | Improved |

| Swelling Ratio (%) | Variable | Improved/Optimized |

Membrane Mechanical Properties (Hydrated State)

| Property | Standard Nafion® | Nafion®-MESA Composite |

|---|---|---|

| Young's Modulus (MPa) | ~100 - 300 | Enhanced |

| Tensile Strength (MPa) | ~15 - 30 | Enhanced |

Environmental Biogeochemistry Research

This compound, known in the biological world as Coenzyme M (CoM), plays a fundamental role in microbial metabolism, which has profound implications for global biogeochemical cycles, particularly the sulfur and carbon cycles.

The global sulfur cycle involves the transformation of sulfur compounds between various oxidation states, a process largely driven by microbial activity. wikipedia.org Coenzyme M is a small, sulfur-containing organic molecule essential for methanogenic archaea, which are microorganisms that produce methane (B114726). wikipedia.org In the final step of methanogenesis, the methyl group from a carrier is transferred to Coenzyme M, forming methyl-Coenzyme M. frontiersin.org This compound then reacts with Coenzyme B, releasing methane and forming a heterodisulfide (CoM-S-S-CoB). frontiersin.org

This process is a critical link in the sulfur cycle because it involves the transformation of an organic thiol (Coenzyme M) into a disulfide and back. While methanogenesis is primarily studied for its role in the carbon cycle, the vast scale at which it occurs means that the associated transformations of Coenzyme M represent a significant flux within the microbial sulfur cycle. The uptake and release of sulfur-containing compounds like Coenzyme M by microbial communities in anaerobic environments, such as marine sediments, directly contribute to the dynamic transformation of sulfur in these ecosystems. asm.org

The role of this compound (as Coenzyme M) is also central to the process of anaerobic oxidation of methane (AOM). frontiersin.org In this process, which is essentially the reverse of methanogenesis, archaea consume methane in environments devoid of oxygen. nih.gov AOM is a crucial sink for methane, a potent greenhouse gas, preventing its release into the atmosphere from environments like ocean sediments. nih.gov

The key enzyme in both methanogenesis and AOM is methyl-coenzyme M reductase (MCR). frontiersin.orgnih.gov In AOM, MCR catalyzes the activation of methane, which is believed to involve the formation of methyl-Coenzyme M. nih.gov The subsequent transformations of this sulfur-containing intermediate are a key area of research for understanding how sulfur compounds are cycled in these specific environmental systems. The interconversion between Coenzyme M, its methylated form, and its disulfide form is a microcosm of the reduction and oxidation reactions that characterize the broader biogeochemical sulfur cycle. acs.org Furthermore, Coenzyme M has been identified in bacteria that metabolize certain organic pollutants, where it acts as a nucleophile to detoxify harmful epoxides, showcasing another pathway through which this organosulfur compound is transformed in the environment. nih.gov

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Functions and Pathways

While Mesna (B1676310) is well-known for its cytoprotective effects and its role as Coenzyme M in methanogenic archaea, its broader biological functions are still being uncovered. google.com Future research should focus on identifying and characterizing novel enzymatic pathways and cellular processes that involve this compound.

One promising area of investigation is its role as a regulator of myeloperoxidase (MPO), an enzyme implicated in inflammation and cardiovascular diseases. nih.gov Studies have shown that Mesna can act as a potent inhibitor of MPO, modulating its catalytic activity. nih.gov Further research could explore the detailed mechanism of this inhibition and its potential therapeutic implications for inflammatory conditions. A deeper understanding of how Mesna interacts with MPO and other enzymes could reveal new pathways through which it exerts its biological effects. nih.gov

Additionally, the discovery of Coenzyme M in a bacterial pathway for aliphatic epoxide carboxylation suggests that its role as a carrier and activator of alkyl groups may be more widespread than previously thought. google.com Investigating other bacterial and even eukaryotic metabolic pathways could reveal novel roles for 2-Mercaptoethanesulfonic acid beyond its currently known functions. This could involve screening for enzymes that utilize Mesna as a cofactor or substrate in various organisms.

Advanced Spectroscopic and Structural Biology Investigations

A thorough understanding of the structure-function relationship of this compound and its interactions with biological macromolecules is crucial for harnessing its full potential. Advanced spectroscopic and structural biology techniques can provide unprecedented insights at the atomic level.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the three-dimensional structure of Mesna in solution and to study its dynamic interactions with proteins. medmedchem.com Furthermore, techniques like X-ray crystallography could be used to determine the crystal structure of Mesna bound to its target enzymes, such as myeloperoxidase, providing a static yet detailed snapshot of the binding site and key interactions. nih.gov

Raman spectroscopy offers a powerful tool for probing the molecular vibrations of Mesna and can be used to identify its characteristic sulfhydryl (S-H) and sulfonate (SO3) stretches. medmedchem.com This technique can be applied to study the chemical environment of Mesna in complex biological samples and to monitor its chemical transformations in real-time. medmedchem.comunizar-csic.es Infrared (IR) spectroscopy can also provide valuable structural information based on the functional groups present in the molecule. medmedchem.com

By combining these advanced spectroscopic methods with computational modeling and molecular dynamics simulations, researchers can build a comprehensive picture of how this compound interacts with its biological partners, paving the way for the rational design of new therapeutic agents.

Development of Next-Generation Analytical Methodologies

The development of sensitive, rapid, and robust analytical methods is essential for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis of this compound. While conventional methods like High-Performance Liquid Chromatography (HPLC) with various detectors are available, there is a need for next-generation methodologies with improved performance. medmedchem.comnih.gov

High-Performance Liquid Chromatography tandem-mass spectrometry (HPLC-MS/MS) has emerged as a powerful technique for the quantification of Mesna in biological matrices with high sensitivity and selectivity. nih.gov Future research should focus on optimizing these methods to achieve even lower limits of detection and to enable the analysis of Mesna in a wider range of sample types. nih.gov The development of novel biosensors and immunoassays also presents an exciting avenue for the rapid and point-of-care detection of Mesna. medmedchem.com

Furthermore, the application of advanced analytical techniques is crucial for characterizing the impurities and degradation products of Mesna, ensuring the quality and safety of pharmaceutical formulations. google.comdntb.gov.ua

| Analytical Technique | Principle | Application for this compound |

| HPLC-MS/MS | Separation by chromatography followed by mass-based detection. | Highly sensitive and selective quantification in biological fluids. nih.gov |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Identification and quantification based on molecular vibrations. medmedchem.com |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural elucidation and interaction studies. medmedchem.com |

| Biosensors | Biological recognition element coupled to a transducer. | Potential for rapid, point-of-care detection. medmedchem.com |

Design of Novel Biomaterials and Therapeutic Agents

The unique chemical properties of this compound, particularly its thiol group, make it an attractive building block for the design of novel biomaterials and therapeutic agents. sigmaaldrich.comnih.gov The sulfhydryl group can be readily functionalized to create a variety of materials with tailored properties.

For instance, Mesna could be incorporated into hydrogel scaffolds for tissue engineering applications. sigmaaldrich.comnih.govrsc.org The thiol groups could be used for cross-linking the polymer chains, creating hydrogels with tunable mechanical properties and degradation rates. These scaffolds could also be designed to release Mesna in a controlled manner, providing localized antioxidant and anti-inflammatory effects.

Furthermore, the ability of Mesna to detoxify reactive metabolites opens up possibilities for its use in the design of novel drug delivery systems. chemicalbook.com For example, Mesna could be conjugated to drugs that produce toxic byproducts, effectively co-delivering the therapeutic agent and its antidote. Research into chemically incorporating Mesna into the structure of drugs like cyclophosphamide (B585) has shown promise in reducing side effects. google.com